

Application Notes and Protocols for THP-1 Co-culture with Cancer Cells

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Compound of Interest

Compound Name: THPP-1

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor microenvironment (TME) is a complex and dynamic milieu composed of cancer cells, stromal cells, immune cells, and the extracellular matrix. Among the immune cells, tumor-associated macrophages (TAMs) are a major component and play a crucial role in tumor progression, metastasis, and response to therapies.^{[1][2][3]} The human monocytic leukemia cell line, THP-1, is a widely used model to study the interaction between macrophages and cancer cells. THP-1 cells can be differentiated into macrophage-like cells with distinct phenotypes, such as the pro-inflammatory M1 and the anti-inflammatory M2 subtypes, which allows for the investigation of their specific roles in the TME.^{[4][5][6]} This document provides detailed protocols for the co-culture of THP-1 cells with cancer cells, enabling the study of cellular interactions, signaling pathways, and the evaluation of potential therapeutic agents.

Data Presentation

Table 1: Reagents and Conditions for THP-1 Differentiation

Macrophage Phenotype	Differentiation Agent	Concentration	Incubation Time	Resting Period	Polarization Stimuli	Concentration	Incubation Time
M0 (Unpolarized)	Phorbol 12-myristate 13-acetate (PMA)	5 - 100 ng/mL	24 - 72 hours	24 - 96 hours	-	-	-
M1 (Pro-inflammatory)	PMA followed by	5 - 50 ng/mL	24 hours	24 - 72 hours	LPS and IFN- γ	250 ng/mL (LPS), 20 ng/mL (IFN- γ)	48 hours
M2 (Anti-inflammatory)	PMA followed by	5 - 50 ng/mL	24 hours	24 - 72 hours	IL-4 and IL-13	20 ng/mL (IL-4), 20 ng/mL (IL-13)	48 - 72 hours

Table 2: Co-culture System Parameters

Co-culture Method	Cancer Cell Seeding Density	THP-1 Seeding Density/Ratio	Incubation Time	Common Cancer Cell Lines
Direct Co-culture	1 x 10 ⁵ cells/mL	1:0.3 (Cancer:THP-1)	24 - 72 hours	Hep-2, RK33, HCC1806, A549, J82, TCCSUP
Indirect (Transwell) Co-culture	1 x 10 ⁵ cells/mL	1 x 10 ⁵ cells/mL (in insert)	24 - 72 hours	Melanoma cell lines, Breast cancer cell lines (e.g., MCF-7), Bladder cancer cell lines
Conditioned Media	Varies	Supernatant from THP-1 cultures	24 - 48 hours	Glioblastoma (U87), Head and Neck Squamous Cell Carcinoma (Cal27)

Experimental Protocols

Protocol 1: Culture and Maintenance of THP-1 Monocytes

- Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture: Split the cells every 2-3 days to maintain a cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL. Do not allow the density to exceed 1 x 10⁶ cells/mL.

Protocol 2: Differentiation of THP-1 Monocytes into Macrophages

This protocol describes the differentiation of THP-1 cells into M0, M1, and M2 macrophages.

- Seeding: Seed THP-1 cells in a culture plate at a density of 1×10^5 to 5×10^5 cells/mL.
- Differentiation to M0 Macrophages:
 - Add Phorbol 12-myristate 13-acetate (PMA) to the culture medium at a final concentration of 25-100 ng/mL.
 - Incubate for 48-72 hours. During this time, the cells will adhere to the plate and exhibit a macrophage-like morphology.[\[7\]](#)
 - After incubation, gently aspirate the PMA-containing medium and wash the cells once with fresh RPMI-1640 medium.
 - Add fresh, pre-warmed RPMI-1640 medium and allow the cells to rest for at least 24 hours before proceeding with polarization or co-culture experiments. This resting period is crucial for the cells to return to a resting state.[\[7\]](#)
- Polarization to M1 Macrophages:
 - After the resting period, replace the medium with fresh RPMI-1640 containing 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN- γ).
 - Incubate for 48 hours.
- Polarization to M2 Macrophages:
 - After the resting period, replace the medium with fresh RPMI-1640 containing 20 ng/mL interleukin-4 (IL-4) and 20 ng/mL interleukin-13 (IL-13).[\[7\]](#)
 - Incubate for 72 hours.

Protocol 3: Co-culture of Differentiated THP-1 Macrophages with Cancer Cells

This section details two common co-culture methods: direct and indirect (transwell).

A. Direct Co-culture

- Cancer Cell Seeding: Seed your cancer cell line of choice into a multi-well plate and allow them to adhere overnight.
- THP-1 Differentiation: In a separate plate, differentiate THP-1 cells to the desired macrophage phenotype (M0, M1, or M2) as described in Protocol 2.
- Co-culture Setup:
 - After differentiation and resting, detach the THP-1 derived macrophages using a gentle cell scraper or a non-enzymatic cell dissociation solution.
 - Count the macrophages and add them to the wells containing the adhered cancer cells at the desired ratio (e.g., 1:0.3 cancer cells to macrophages).[\[1\]](#)
 - Co-culture for 24-72 hours, depending on the experimental endpoint.

B. Indirect (Transwell) Co-culture

- Cancer Cell Seeding: Seed the cancer cells in the lower chamber of a transwell plate.
- THP-1 Seeding and Differentiation:
 - Seed THP-1 cells into the transwell insert (typically with a 0.4 μm pore size) at a density of 1×10^5 cells/ml.[\[4\]](#)
 - Differentiate the THP-1 cells within the insert to the desired macrophage phenotype as described in Protocol 2.[\[4\]](#)
- Co-culture Assembly:
 - After the final wash of the differentiated macrophages, place the transwell insert containing the macrophages into the well with the cancer cells.[\[4\]](#)
 - Add fresh culture medium to both the insert and the lower well.
 - Incubate for the desired co-culture period (e.g., 48 hours).[\[4\]](#)

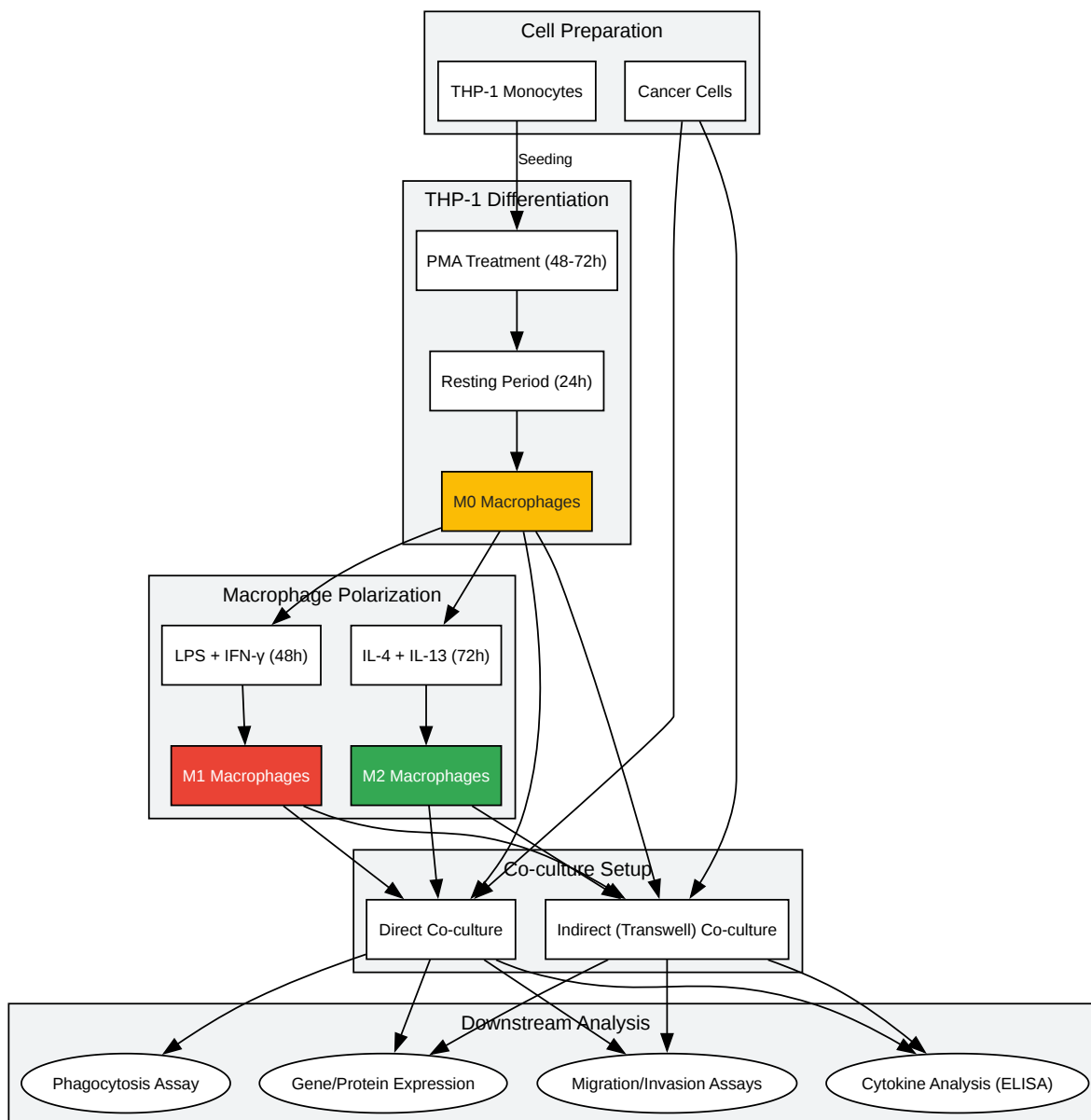
Protocol 4: Analysis of Co-culture Experiments

A variety of assays can be performed to analyze the effects of the co-culture.

- Cytokine Analysis:
 - Collect the conditioned medium from the co-culture.
 - Centrifuge to remove any cells or debris.
 - Analyze the supernatant for cytokine levels (e.g., IL-6, IL-10, TNF- α) using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine array.[\[1\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Cell Migration and Invasion Assays:
 - Perform a wound-healing (scratch) assay or a transwell migration assay (using inserts with a larger pore size, e.g., 8 μ m) on the cancer cells after co-culture to assess changes in migratory capacity.[\[2\]](#)[\[11\]](#)
 - For invasion assays, coat the transwell membrane with a basement membrane extract like Matrigel.[\[9\]](#)
- Phagocytosis Assay:
 - Label the cancer cells with a fluorescent dye (e.g., CFSE or a pH-sensitive dye like pHrodo Red).
 - Co-culture the labeled cancer cells with the differentiated THP-1 macrophages.
 - After the co-culture period, analyze the percentage of macrophages that have engulfed the fluorescent cancer cells using flow cytometry or fluorescence microscopy.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Gene and Protein Expression Analysis:
 - Harvest the cells from the co-culture (for direct co-culture, cell sorting may be necessary to separate the two populations).
 - Analyze gene expression changes using quantitative real-time PCR (qRT-PCR).
 - Analyze protein expression levels by Western blotting or flow cytometry.

Visualizations

Experimental Workflow



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Caption: Experimental workflow for THP-1 and cancer cell co-culture.

Signaling Pathway in Macrophage-Cancer Cell Interaction



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Caption: Key signaling pathways in macrophage and cancer cell interaction.

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References

- 1. mdpi.com [mdpi.com]
- 2. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differentiation of THP1 Cells into Macrophages for Transwell Co-culture Assay with Melanoma Cells [bio-protocol.org]
- 5. Differentiation of THP1 Cells into Macrophages for Transwell Co-culture Assay with Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ar.iijournals.org [ar.iijournals.org]
- 10. Dissection of paracrine/autocrine interplay in lung tumor microenvironment mimicking cancer cell-monocyte co-culture models reveals proteins that promote inflammation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of phagocytic activity in live macrophages-tumor cells co-cultures by Confocal and Nomarski Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrophage Based Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 14. doaj.org [doaj.org]

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